molecular formula C8H8ClNO2 B8812515 (Z)-N-hydroxy-4-methoxybenzimidoyl chloride

(Z)-N-hydroxy-4-methoxybenzimidoyl chloride

Cat. No. B8812515
M. Wt: 185.61 g/mol
InChI Key: RWYJLUIRTJBSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-hydroxy-4-methoxybenzimidoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-hydroxy-4-methoxybenzimidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-hydroxy-4-methoxybenzimidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Z)-N-hydroxy-4-methoxybenzimidoyl chloride

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

N-hydroxy-4-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3

InChI Key

RWYJLUIRTJBSDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the method of Example I-B, 43.6 g of methoxybenzaldoxime in 510 ml of ether was treated with 21.0 g of nitrosyl chloride. After removal of the ether, the product oil was triturated with benzene-hexane and crystallized from benzene-hexane. The filtrate from the crystallization was concentrated to about one-third of its original volume and placed in the refrigerator. The solid which formed and the first crop of crystals were combined and recrystallized from hexane-ether to give 13.2 g of 4-methoxybenzohydroximoyl chloride, m.p. 87.5°-89.5°. The ir spectrum was consistent with the assigned structure.
Quantity
43.6 g
Type
reactant
Reaction Step One
Name
nitrosyl chloride
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
510 mL
Type
reactant
Reaction Step Three

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